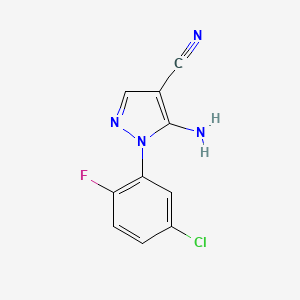

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile

Descripción

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile is a halogenated pyrazole derivative characterized by a pyrazole core substituted with an amino group, a carbonitrile moiety, and a 5-chloro-2-fluorophenyl ring. Its molecular formula is C₁₀H₆ClFN₄, with a molecular weight of 236.63 g/mol (CAS: 893615-75-3) . The compound's structure combines electron-withdrawing substituents (Cl and F) that influence its electronic properties, solubility, and biological interactions. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .

Propiedades

IUPAC Name |

5-amino-1-(5-chloro-2-fluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN4/c11-7-1-2-8(12)9(3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLYILCGYWNSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C(=C(C=N2)C#N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

The synthesis involves a one-step Michael-type addition of aryl hydrazines to (ethoxymethylene)malononitrile, followed by cyclization to form the pyrazole ring. The reaction proceeds with high regioselectivity, yielding exclusively the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile without formation of regioisomers or uncyclized hydrazides.

Typical Reaction Conditions

- Reagents: (Ethoxymethylene)malononitrile and aryl hydrazine (e.g., 5-chloro-2-fluorophenyl hydrazine for the target compound).

- Solvent: Absolute ethanol is preferred for its eco-friendliness, cost-effectiveness, and good yield performance; trifluoroethanol (TFE) can also be used.

- Atmosphere: Nitrogen or inert atmosphere to prevent oxidation.

- Temperature: Reflux (approximately 78 °C for ethanol).

- Reaction time: Typically 2 to 4 hours, depending on the aryl hydrazine substituent.

Detailed Preparation Procedure

Stepwise Protocol

- Dissolve the substituted aryl hydrazine (e.g., 5-chloro-2-fluorophenyl hydrazine) in absolute ethanol under stirring.

- Slowly add (ethoxymethylene)malononitrile to the solution.

- Heat the reaction mixture to reflux under nitrogen atmosphere and maintain for 2-4 hours.

- Cool the reaction mixture and precipitate the product by adding ice-cold water.

- Collect the solid by filtration and wash with water.

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Neutralization for Hydrazine Hydrochlorides

If the aryl hydrazine is in hydrochloride salt form, pre-neutralization with triethylamine at 0 °C in ethanol is necessary before adding (ethoxymethylene)malononitrile.

Reaction Yields and Solvent Effects

| Entry | Aryl Hydrazine Substituent | Solvent | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Phenylhydrazine (unsubstituted) | Ethanol | 0.5 - 2 | 84 - 93 | Highest yield, model compound |

| 2 | 4-Fluorophenylhydrazine | Ethanol | 2 - 4 | 47 - 68 | Moderate yield |

| 3 | 5-Chloro-2-fluorophenylhydrazine (target) | Ethanol | ~2 - 4 | ~47 - 68* | Expected moderate yield |

| 4 | 4-(Trifluoromethyl)phenylhydrazine | Ethanol | 2 - 4 | 67 | Moderate yield |

| 5 | 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine | Ethanol | 2 - 4 | 47 | Lower yield |

| 6 | 4-Methoxyphenylhydrazine | Ethanol | 2 - 4 | 68 | Moderate yield |

*Note: Exact yield for 5-chloro-2-fluorophenyl derivative is extrapolated from similar halogenated fluorophenyl hydrazines reported.

Mechanistic Insights

The reaction mechanism is proposed as follows:

- Step 1: Nucleophilic attack of the hydrazine amino group on the β-carbon of (ethoxymethylene)malononitrile (Michael addition), forming a hydrazide intermediate.

- Step 2: Elimination of ethanol leads to alkylidene hydrazide intermediate.

- Step 3: Intramolecular cyclization occurs by nucleophilic attack of the second nitrogen on the nitrile carbon, forming a pyrazole imine.

- Step 4: Aromatization yields the final 5-amino-1-aryl-1H-pyrazole-4-carbonitrile.

This mechanism explains the exclusive regioselectivity observed, with no formation of isomeric products.

Analytical Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectroscopy confirm the pyrazole structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Melting Point (Mp): Provides physical property data for purity assessment.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography for purity and isolation.

For the 5-chloro-2-fluoro-phenyl derivative, the fluorine and chlorine substituents are evident in ^19F NMR and characteristic chemical shifts in ^13C NMR.

Summary Table of Preparation Conditions and Yields for Related Compounds

*Yield for the target compound is estimated based on similar halogenated aryl hydrazines.

Additional Notes on Process Optimization and Environmental Impact

- Ethanol is preferred over trifluoroethanol and other solvents due to its lower cost, eco-friendliness, and renewable sourcing.

- Reaction times and yields may vary with substituent electronic effects; electron-withdrawing groups tend to reduce yields moderately.

- The reaction avoids the use of volatile, carcinogenic solvents and corrosive amine salts, thus improving safety and environmental profile compared to other methods.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The amino group can undergo oxidation to form nitro or nitroso derivatives.

Reduction: The cyano group can be reduced to an amine or an aldehyde.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes involving pyrazole derivatives.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile depends on its specific application:

In medicinal chemistry: It may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function.

In material science: Its electronic properties can be exploited to create materials with specific conductive or luminescent properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-67-7)

- Similarity : 0.86 .

- Key Differences : The 4-chlorophenyl substituent lacks the ortho-fluoro group. This reduces steric hindrance and alters electronic effects compared to the target compound.

- Biological Relevance : Chlorophenyl derivatives are common in CDK2 inhibitors, with improved binding affinity due to Cl's electron-withdrawing nature .

5-Amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile (CAS 103646-82-8)

- Similarity : 0.94 .

- Key Differences : The methyl group on the para position introduces electron-donating effects, increasing lipophilicity but reducing polarity.

- Safety Data : This compound has detailed safety profiles, including GHS-compliant handling guidelines .

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 64096-89-5)

- Its crystal structure shows intermolecular N-H⋯N interactions, stabilizing dimers .

Halogenation Patterns

5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2)

- Similarity : Fluorine's high electronegativity enhances dipole interactions. This compound is a precursor in CDK2 inhibitor synthesis, with a yield of 71% in optimized conditions .

- Biological Activity : Demonstrated Src kinase inhibition in pyrazolo[3,4-d]pyrimidine derivatives, suggesting fluorine's role in enhancing target binding .

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-68-8)

Complex Derivatives

Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile)

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Target Compound: Expected higher melting point due to Cl/F substituents enhancing intermolecular forces (cf. 228–229°C for 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile) .

- 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: Exhibits a stabilized crystal lattice via N-H⋯N and C-H⋯Cl interactions, suggesting similar stabilization in the target compound .

Spectroscopic Data

Actividad Biológica

5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and various substituents that influence its pharmacological properties.

- Molecular Formula : C10H6ClFN4

- Molecular Weight : 236.63 g/mol

- CAS Number : 175135-53-2

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation, cancer progression, and other diseases. The presence of the amino group and halogenated phenyl moiety enhances its reactivity and binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile. For instance:

- In vitro Studies : This compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Selectivity : Importantly, it demonstrated minimal toxicity towards normal fibroblast cells (GM-6114), indicating a favorable therapeutic index .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects:

- COX Inhibition : It acts as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specific derivatives have been reported to exhibit selectivity for COX-2 over COX-1, which is beneficial for reducing gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Structure–Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by structural modifications:

- Substituents at the N1 position of the pyrazole ring significantly affect the antiproliferative activity against cancer cell lines. For example, compounds with specific alkyl or aryl groups showed varying degrees of activity .

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of HepG2 and HeLa cell proliferation | |

| Anti-inflammatory | COX-2 selective inhibition | |

| Toxicity | Low toxicity to normal fibroblasts |

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of various pyrazole derivatives, including 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile against multiple cancer types. The results indicated that this compound could serve as a lead structure for further development due to its potent activity against non-small cell lung cancer and ovarian cancer cells .

- Inflammation Model : In a carrageenan-induced rat paw edema model, derivatives showed significant anti-inflammatory effects, suggesting potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(5-chloro-2-fluoro-phenyl)-1H-pyrazole-4-carbonitrile?

The compound is synthesized via nucleophilic substitution or cyclocondensation. A representative method involves reacting 5-amino-1-(halophenyl)-1H-pyrazole-4-carbonitrile precursors with aryl halides under basic conditions. For instance:

- Lithium hydroxide-mediated substitution : Reacting 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile with o-nitrochlorobenzene in DMSO at 343 K for 4.5 hours yields 73.95% product .

- Heterocyclic fusion : Trimethyl orthoformate reacts with 5-aminopyrazole derivatives to form formimidate intermediates, enabling pyrazolo[3,4-d]pyrimidine synthesis . Key parameters include solvent polarity (DMSO preferred), temperature control (293–343 K), and stoichiometric optimization to suppress side reactions.

Q. How is structural characterization performed for this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for elucidating intramolecular interactions. Key findings include:

- Dihedral angles : 74.03° between dichlorophenyl and nitrobenzene rings in analogs, indicating steric hindrance .

- Hydrogen bonding : Intramolecular N–H⋯O (2.85 Å) and intermolecular N–H⋯N (2.93 Å) stabilize crystal packing . Refinement protocols use riding hydrogen models with , achieving -factors <0.05 . Crystallization via ethanol:acetone (1:1) slow evaporation optimizes crystal quality .

Advanced Research Questions

Q. How do substituents influence the compound’s reactivity in heterocyclic fusion reactions?

Electronic and steric effects dictate regioselectivity:

- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity at the pyrazole C4 position, facilitating cyclocondensation with formimidates to yield pyrazolo[3,4-d]pyrimidines .

- Kinetic vs. thermodynamic control : Lower temperatures (273–293 K) favor N1-alkylation, while higher temperatures (343 K) promote N3-substitution due to transition-state stabilization in polar solvents like DMF .

Q. What strategies resolve contradictions in reported bioactivity data?

Systematic structure-activity relationship (SAR) studies and assay standardization are essential:

- MIC value normalization : Adhere to CLSI guidelines for antimicrobial assays to minimize protocol-driven variability.

- Computational docking : Assess binding consistency with targets like adenosine A1 receptors, where ortho-fluorine substitution increases affinity 10-fold compared to para-fluoro analogs .

- Polymorph control : Use powder X-ray diffraction (PXRD) to confirm crystallinity, as packing differences (e.g., π-π stacking vs. hydrogen bonding) alter dissolution rates and bioactivity .

Q. How do non-covalent interactions dictate supramolecular assembly?

Crystal engineering relies on:

- Intermolecular forces :

- N–H⋯N hydrogen bonds (2.8–3.0 Å) between amino and nitrile groups.

- C–H⋯F contacts (3.1 Å) from fluorophenyl moieties.

- π-π stacking (3.4 Å) between aromatic rings .

- Solubility modulation : Co-crystallization with succinic acid disrupts packing, increasing aqueous solubility 5-fold for pharmacokinetic studies .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.